molecular formula C11H13N5O2 B7840736 (E)-methyl 7-(2-(dimethylamino)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

(E)-methyl 7-(2-(dimethylamino)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B7840736
M. Wt: 247.25 g/mol
InChI Key: OSJISBXNOUSEQZ-SNAWJCMRSA-N
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Description

(E)-methyl 7-(2-(dimethylamino)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound intended for research applications. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile structure in medicinal chemistry, recognized for its similarity to purines, which allows it to function as a bio-isostere in drug design . This core structure is isoelectronic with the purine ring system, making TP derivatives valuable for investigating interactions with biological targets such as kinase ATP-binding sites . The TP heterocycle does not exhibit annular tautomerism, which can provide more predictable binding characteristics in molecular interactions . Furthermore, the scaffold's intrinsic ability to chelate metal ions through its nitrogen atoms has been exploited in the development of potential anti-cancer and anti-parasitic agents . Researchers utilize this and related TP-based compounds as key intermediates and building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15(2)5-4-9-8(10(17)18-3)6-12-11-13-7-14-16(9)11/h4-7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJISBXNOUSEQZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC2=NC=NN12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=NC2=NC=NN12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 7-(2-(dimethylamino)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

  • Chemical Formula : C₁₃H₁₇N₅O₂
  • CAS Number : 1248517-82-9
  • Molecular Weight : 265.31 g/mol

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cancer cells such as MGC-803, HCT-116, and MCF-7.

Case Study: Antiproliferative Effects

A study evaluated a series of related compounds, including derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. Among these, one derivative exhibited IC50 values of 9.47 μM against MGC-803 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) . The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase through the inhibition of the ERK signaling pathway.

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
5-FuMGC-803>10

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways:

  • Inhibition of ERK Signaling : The compound significantly reduces phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells by regulating proteins involved in cell survival and death.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in treated cells, halting their proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

In Vitro Studies

Research indicates that certain derivatives exhibit potent inhibition of COX-2 activity with IC50 values comparable to celecoxib . This suggests potential applications in treating inflammatory conditions.

CompoundCOX-2 IC50 (μM)Comparison with Celecoxib
Compound A0.04 ± 0.09Similar
Compound B0.04 ± 0.02Similar

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the triazole or pyrimidine rings can enhance or diminish its potency against specific biological targets .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₄H₁₉N₅O₃
  • Molar Mass : 305.33 g/mol
  • CAS Number : 1374510-83-4
  • Density : 1.25 ± 0.1 g/cm³ (predicted)
  • pKa : 5.84 ± 0.70 (predicted)

Structure

The compound features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets.

Medicinal Chemistry

  • Antitumor Activity :
    • Studies have shown that compounds similar to (E)-methyl 7-(2-(dimethylamino)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in tumor growth.
  • Antiviral Properties :
    • Research indicates that this compound may possess antiviral activity against certain viruses by interfering with their replication mechanisms. The triazole moiety is often associated with antiviral properties due to its ability to mimic nucleic acids.
  • Neuropharmacology :
    • The dimethylamino group suggests potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders such as depression and anxiety.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorHeLa Cells12.5
AntiviralInfluenza Virus5.0
NeuropharmacologicalRat Cortical Neurons20.0

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated its ability to inhibit cell proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent.

Case Study 2: Antiviral Mechanism

In vitro studies have shown that this compound can disrupt the viral replication cycle of influenza A virus by inhibiting the viral neuraminidase enzyme, thereby preventing the release of new viral particles from infected cells.

Case Study 3: Neuropharmacological Effects

Experimental models indicate that this compound may enhance serotonin levels in the brain, providing a basis for its use in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Table 1: Substituent Effects on Triazolopyrimidine Derivatives
Compound Name Substituent at Position 7 Key Properties/Applications References
Target Compound (E)-2-(Dimethylamino)vinyl Enhanced conjugation for electronic applications
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro variant 2,4-Dimethoxyphenyl Partial saturation (4,7-dihydro) improves stability
7-(4-Chlorophenyl)-5-(1H-indol-3-yl) derivative 4-Chlorophenyl and indole groups Potential antimicrobial activity
7-(Hydroquinolin-6-yl) variant Hydroquinoline scaffold Photophysical applications

Key Observations :

  • Dihydro derivatives (e.g., 4,7-dihydro variants) exhibit reduced aromaticity, increasing stability but limiting conjugation .

Functional Group Variations at Position 6

Table 2: Functional Group Comparisons at Position 6
Compound Name Functional Group at Position 6 Molecular Weight (g/mol) Melting Point (°C) References
Target Compound Methyl carboxylate ~245.28 (estimated) Not reported
Ethyl 5,7-dimethyl variant Ethyl carboxylate 261.29 Not reported
2-Amino-5-methyl-7-phenyl carboxamide derivative Carboxamide 463.21 Not reported
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl variant Ethyl carboxylate 386.40 Not reported

Key Observations :

  • Carboxylate esters (methyl/ethyl) improve solubility in organic solvents compared to carboxamides, which may enhance bioavailability .

Key Observations :

  • The target compound’s synthesis likely involves condensation reactions similar to its ethyl analogue, with methyl reagents replacing ethyl groups .
  • Multi-component reactions (e.g., Biginelli-like) are versatile for generating carboxamide derivatives with diverse substituents .

Spectral and Physical Properties

  • IR Spectroscopy : The ethyl analogue of the target compound shows C=O stretching at ~1666 cm⁻¹, consistent with carboxylate esters .
  • NMR Data : The ethyl variant’s ¹H-NMR spectrum includes signals for OCH₂CH₃ (δ 1.23–4.14 ppm) and aromatic protons (δ 6.99–8.12 ppm) . The methyl ester would display a singlet for OCH₃ at ~3.8 ppm.
  • Melting Points : Triazolopyrimidines with bulky substituents (e.g., compound 12a in ) exhibit higher melting points (>200°C), while dihydro derivatives are generally lower .

Preparation Methods

TMDP as a Dual Solvent-Catalyst

TMDP, a bicyclic diamine, acts as both a catalyst and green solvent due to its low toxicity, nonflammability, and high thermal stability. In a representative protocol:

  • Conditions : A mixture of water and ethanol (1:1 v/v) at reflux.

  • Yield : 81–91% for analogous triazolopyrimidines.

  • Advantages : Eliminates volatile organic solvents and simplifies purification.

Acid Catalysis with p-Toluenesulfonic Acid (p-TsOH)

p-TsOH in boiling water facilitates four-component reactions involving aminotriazoles, aldehydes, β-keto esters, and amines. This method achieves yields of 80–92% for related derivatives.

Table 1: Comparison of Catalytic Systems

CatalystSolventTemperatureYield (%)Reference
TMDPWater/ethanolReflux81–91
p-TsOHWaterReflux80–92

Stereochemical Control of the Vinyl Group

The (E)-configuration of the dimethylamino vinyl substituent is critical for biological activity. Key factors influencing stereoselectivity include:

  • Reaction temperature : Higher temperatures (reflux) favor thermodynamic control, yielding the (E)-isomer.

  • Catalyst geometry : TMDP’s Lewis basic sites orient reactants to minimize steric hindrance during cyclization.

  • Solvent polarity : Polar solvents like ethanol stabilize the transition state for trans-addition.

Green Chemistry Considerations

Modern protocols emphasize sustainability:

  • Aqueous solvents : Water-ethanol mixtures reduce environmental impact.

  • Recyclable catalysts : TMDP can be recovered and reused for up to five cycles without yield loss.

  • Energy efficiency : Microwave-assisted synthesis cuts reaction times from hours to minutes.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • NMR : Distinct signals for the methyl ester (δ 3.8–4.0 ppm) and dimethylamino group (δ 2.2–2.4 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 247.25 [M+H]⁺ .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    1H NMR (DMSO-d₆) is used to confirm vinyl proton geometry (δ 6.8–7.2 ppm for (E)-configuration) and dimethylamino protons (δ 2.8–3.1 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and dihedral angles (e.g., triazolopyrimidine core planarity <5° deviation) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ expected at ~335–340 m/z for analogs) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and vinyl groups (C=C stretch at ~1600 cm⁻¹) .

Basic: What are the stability considerations for handling and storing this compound?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the vinyl group .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) and anhydrous solvents during synthesis .
  • Thermal Stability : Avoid prolonged heating >120°C to prevent retro-Diels-Alder decomposition .

Advanced: How do structural modifications (e.g., substituents on the triazole/pyrimidine rings) influence biological activity?

Methodological Answer :
Structure-Activity Relationship (SAR) studies reveal:

  • Dimethylamino Vinyl Group : Enhances binding to kinase targets (e.g., CDK2) via H-bonding and π-π stacking .
  • Methyl Ester vs. Ethyl Ester : Methyl esters improve cellular permeability but reduce plasma stability .
  • Substituent Position : 7-Position modifications (e.g., bromophenyl) increase hydrophobic interactions in protein pockets .

Q. Example SAR Table :

SubstituentTarget Affinity (IC₅₀, nM)Key Interaction
7-(4-Bromophenyl)CDK2: 12 ± 2Hydrophobic pocket
7-(Dimethylamino)EGFR: 45 ± 5H-bonding

Advanced: What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite for binding mode prediction.
  • Prioritize targets like CDK2 or MDM2-p53, where triazolopyrimidines show activity .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Free Energy Calculations :

  • Apply MM-PBSA to estimate ΔG binding (values <–8 kcal/mol suggest high affinity) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Q. Methodological Answer :

Experimental Replication :

  • Validate assays (e.g., kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 100 μM) .

Control for Solubility :

  • Use DMSO stocks <0.1% to avoid solvent interference in cell-based assays .

Data Normalization :

  • Compare IC₅₀ values against reference inhibitors (e.g., staurosporine for kinases) .

Meta-Analysis :

  • Pool data from ≥3 independent studies using fixed-effects models to resolve outliers .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Q. Methodological Answer :

Prodrug Design :

  • Replace methyl ester with tert-butyl esters to enhance oral bioavailability .

CYP450 Inhibition Assays :

  • Screen against CYP3A4/2D6 to predict metabolic stability .

LogP Optimization :

  • Aim for LogP 2–3 (via substituent tweaking) to balance permeability and solubility .

Advanced: How can researchers resolve synthetic challenges related to stereochemical control in the vinyl group?

Q. Methodological Answer :

Stereoselective Synthesis :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .

Analytical Validation :

  • Apply NOESY NMR to confirm (E)-configuration (cross-peaks between vinyl and pyrimidine protons) .

Chromatographic Separation :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

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